Mupinensisone
Overview
Description
Mupinensisone is a compound that was identified from Euonymus mupinensis, a plant species whose chemical constituents have been studied for their potential applications and benefits. The structure of mupinensisone was elucidated using physico-chemical and spectral analysis techniques. It is a novel compound, which means it had not been previously identified or characterized in scientific literature. Mupinensisone was one of eight compounds isolated from the plant, and it was the only new compound among them, with the others being known substances such as wilforlide A and B, various olean derivatives, stigmastan derivatives, and beta-sitosterol and its glucopyranoside .
Synthesis Analysis
While the specific synthesis of mupinensisone is not detailed in the provided papers, the synthesis of structurally complex natural products is a significant area of research. For example, the synthesis of mulinane diterpenoids, which are biologically active natural products, has been reported using a divergent approach. This approach includes a diastereoselective anionic oxy-Cope rearrangement and a vinylogous Saegusa dehydrogenation reaction to address the functionality of the compound's ring structure . Such synthetic methodologies could potentially be adapted for the synthesis of mupinensisone, given its natural product origin.
Molecular Structure Analysis
The molecular structure of mupinensisone was determined through physico-chemical and spectral analysis. Although the specific details of the molecular structure are not provided in the abstract, such analyses typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques allow for the determination of the molecular framework, functional groups, and stereochemistry of the compound .
Chemical Reactions Analysis
The chemical reactions involving mupinensisone are not described in the provided data. However, the study of chemical constituents of plants often includes the investigation of their reactivity and interactions with other substances, which can be crucial for understanding their biological activities and potential therapeutic applications. For instance, the antitumor activity of 4-methylumbelliferone, another compound with medicinal properties, has been studied in prostate cancer cells, revealing its mechanism of action and effects on cellular processes . Similar studies could be conducted with mupinensisone to explore its chemical reactivity and biological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of mupinensisone, such as solubility, melting point, and stability, are essential for its characterization and potential application. These properties are typically determined through a combination of experimental techniques and can provide insight into the compound's behavior in different environments. The abstract does not provide specific information on the physical and chemical properties of mupinensisone, but such properties would be crucial for further research and development of the compound .
Scientific Research Applications
Chemical Constituents of Euonymus Mupinensis
A study by Yan, Liao, Liang, and Zhou (1993) identified several compounds isolated from Euonymus Mupinensis, including a compound named Mupinensisone. This study was pivotal in identifying the chemical constituents of this plant, providing a foundation for further research into its applications (X. Yan, S. Liao, H. Liang, & P. Zhou, 1993).
Inhibition of Liver Cancer Cells
An experimental study conducted by Wu Jian (2004) focused on the inhibition of liver cancer cells by Euongmus Mupinensis alkaloid, which includes Mupinensisone. This research indicated that Mupinensisone could inhibit tumor growth, suggesting its potential as an anti-cancer drug (Wu Jian, 2004).
Broader Implications in Biomedical Research
While the specific applications of Mupinensisone are limited in the current literature, the broader field of biomedical research has shown a growing interest in plant-derived compounds for various therapeutic applications. For instance, James, Panter, Gaffield, and Molyneux (2004) discussed the potential of plant toxins, possibly including compounds like Mupinensisone, in developing new drug candidates for various diseases (L. James, K. Panter, William Gaffield, & R. Molyneux, 2004).
Safety And Hazards
properties
IUPAC Name |
(4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSBKQYABASHG-OQYAAAAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934456 | |
Record name | 29-Hydroxyolean-12-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mupinensisone | |
CAS RN |
152253-67-3 | |
Record name | Mupinensisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152253673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29-Hydroxyolean-12-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.